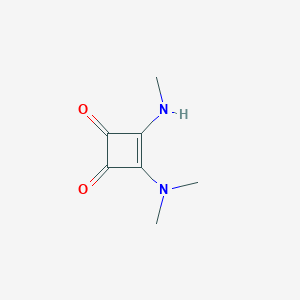

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

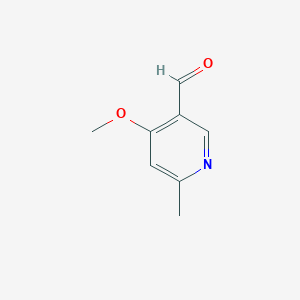

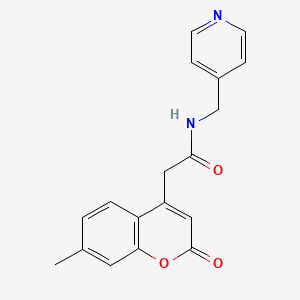

The compound "3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione" is a cyclobutenedione derivative with dimethylamino and methylamino substituents. Cyclobutenediones are known for their reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related cyclobutenedione derivatives has been explored in several studies. For instance, the treatment of bis(diphenylmethyl)cyclobutenedione with bromine in different alcohols leads to the formation of bis(diphenylmethylene)cyclobutane-1,2-dione and alkoxydiphenylmethylcyclobutenediones . Another study reports the synthesis of cyclohexylidene derivatives from a dimethylaminomethylene precursor, which further undergoes cyclocondensation to form various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of cyclobutenedione derivatives can be quite complex. Single-crystal X-ray diffraction studies have shown that compounds like 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione undergo a reversible solid-solid phase transition, indicating a change in crystal structure at different temperatures . The crystal structure of related compounds has been determined, revealing details such as dihedral angles and intermolecular interactions .

Chemical Reactions Analysis

Cyclobutenediones participate in various chemical reactions. They can react with dinucleophiles to form acylpyrimidines and dihydroquinazolinones . The Hantzsch cyclocondensation involving cyclohexanediones and dinucleophiles can lead to the formation of polycondensed heterocyclic systems . Additionally, cyclocondensation reactions can result in aromatization and dearylation, forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. The phase transition observed in 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione suggests unique thermal properties . The reactivity of these compounds in various chemical reactions indicates their potential as intermediates in organic synthesis .

Scientific Research Applications

Heterocyclic Compound Chemistry and Applications

Heterocyclic compounds, such as those derived from vinylindoles and enaminoketones, have been a focal point in synthetic chemistry, particularly for their roles as intermediates in the synthesis of natural products and heterocycles. For instance, 2- and 3-vinylindoles behave as dienes in cycloaddition reactions, providing a route to complex natural compounds with excellent diastereoselectivity and enantioselectivity under certain catalysis conditions (Rossi, Abbiati, & Pirovano, 2017). Similarly, enaminoketones are versatile synthetic intermediates that have been employed in the construction of biologically active heterocycles, demonstrating a wide range of potential pharmacological applications (Negri, Kascheres, & Kascheres, 2004).

Biological Activities and Environmental Impact

The study of compounds like 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione also extends to the evaluation of their biological effects. For instance, derivatives of acetamide and formamide, which share functional groups with the compound of interest, have been reviewed for their toxicological profiles. These compounds continue to hold commercial importance and have seen considerable additions to our understanding of their biological effects over recent years (Kennedy, 2001).

Moreover, the environmental fate of herbicides such as mesotrione, which shares a cyclobutane dione structure, has been extensively reviewed. It has been found to have a favorable toxicological and environmental profile, with rapid degradation by soil microorganisms, suggesting low risks to humans and the environment under recommended usage (Carles, Joly, & Joly, 2017).

Synthetic Methodologies and Medicinal Chemistry

The development of synthetic methodologies for constructing heterocyclic compounds also pertains to the interests surrounding 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione. Research in this area has led to the discovery of new rearrangements and corrections of previously misassigned structures, further enriching the toolbox for synthetic chemists (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).

Mechanism of Action

Target of Action

The primary target of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is the Mtb ATP synthase . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione: interacts with Mtb ATP synthase by binding to it . This interaction inhibits the function of the enzyme, disrupting the energy metabolism of the bacterium .

Biochemical Pathways

The inhibition of Mtb ATP synthase by 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione affects the ATP synthesis pathway .

Pharmacokinetics

The pharmacokinetic properties of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione are still under investigation . In-silico studies suggest that the compound complies with the prediction of drug-likeness and pharmacokinetic parameters .

Result of Action

This results in a reduction in the survival and proliferation of Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione can be influenced by various environmental factors. These factors could include the presence of other compounds, the pH of the environment, and the temperature .

properties

IUPAC Name |

3-(dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCOKCRLVJSVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C1=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)